![molecular formula C14H14N4S2 B14016660 1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione CAS No. 6297-52-5](/img/structure/B14016660.png)
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 4-methylphenylsulfanyl group and an ethyl chain
Métodos De Preparación
The synthesis of 1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophenol and ethyl bromide.
Formation of Intermediate: The initial step involves the reaction of 4-methylthiophenol with ethyl bromide in the presence of a base like sodium hydroxide to form 2-(4-methylphenylsulfanyl)ethyl bromide.
Cyclization: The intermediate is then reacted with a purine derivative, such as 6-mercaptopurine, under basic conditions to form the desired compound, this compound.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Análisis De Reacciones Químicas
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione can be compared with other similar compounds, such as:
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Thioguanine: Another purine analog with applications in cancer therapy.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to these similar compounds.
Propiedades
Número CAS |
6297-52-5 |
|---|---|
Fórmula molecular |
C14H14N4S2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione |
InChI |
InChI=1S/C14H14N4S2/c1-10-2-4-11(5-3-10)20-7-6-18-9-17-13-12(14(18)19)15-8-16-13/h2-5,8-9H,6-7H2,1H3,(H,15,16) |
Clave InChI |
NJIOCLZFDMNADQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCCN2C=NC3=C(C2=S)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


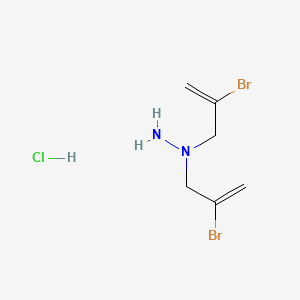
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B14016581.png)
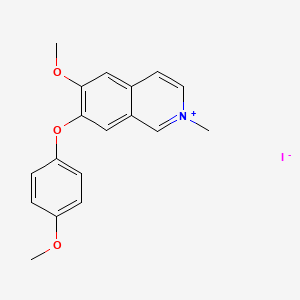
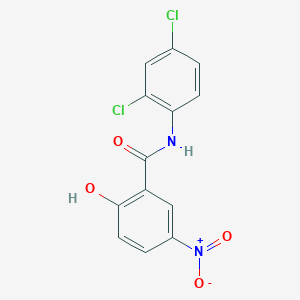
![2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid](/img/structure/B14016599.png)
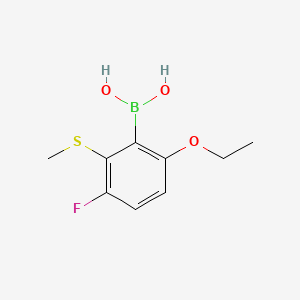

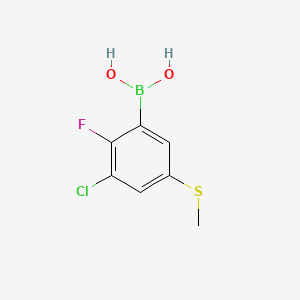
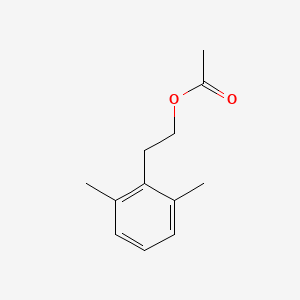
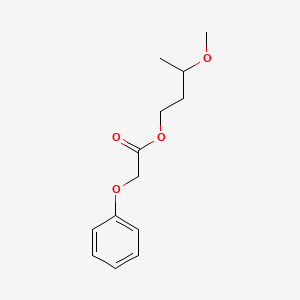
![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)
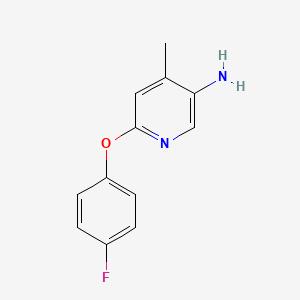
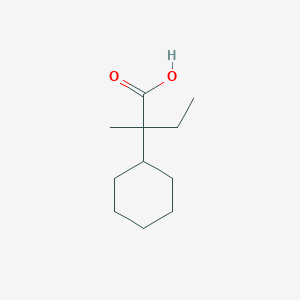
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)
